molecular formula C22H22O4 B11151339 8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one

Cat. No.: B11151339
M. Wt: 350.4 g/mol
InChI Key: KDNJABWFKNQHPZ-UHFFFAOYSA-N
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Description

8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one typically involves the reaction of 8-methyl-4-propyl-2H-chromen-2-one with 2-(4-methylphenyl)-2-oxoethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to a temperature of around 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-methoxyphenyl)-8-methyl-7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one
  • 7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-phenyl-2H-chromen-2-one
  • 7-(2-(4-methoxyphenyl)-2-oxoethoxy)-4-propyl-2H-chromen-2-one

Uniqueness

8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl and propyl groups enhances its lipophilicity and potential interactions with biological membranes, making it a promising candidate for drug development.

Properties

Molecular Formula

C22H22O4

Molecular Weight

350.4 g/mol

IUPAC Name

8-methyl-7-[2-(4-methylphenyl)-2-oxoethoxy]-4-propylchromen-2-one

InChI

InChI=1S/C22H22O4/c1-4-5-17-12-21(24)26-22-15(3)20(11-10-18(17)22)25-13-19(23)16-8-6-14(2)7-9-16/h6-12H,4-5,13H2,1-3H3

InChI Key

KDNJABWFKNQHPZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=O)OC2=C1C=CC(=C2C)OCC(=O)C3=CC=C(C=C3)C

Origin of Product

United States

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